Iodotrimethylsilane

Ester Cleavage Lactone Ring-Opening Silylating Reagent

Iodotrimethylsilane (TMSI, CAS 16029-98-4) is a volatile organosilicon reagent that functions as both a hard-soft electrophile and a potent trimethylsilylating agent. Its chemical behavior is governed by the weak Si–I bond dissociation energy and the high oxophilicity of the trimethylsilyl moiety, enabling selective cleavage of C–O bonds in ethers, esters, lactones, acetals, and carbamates under mild neutral conditions.

Molecular Formula C3H9ISi
Molecular Weight 200.09 g/mol
CAS No. 16029-98-4
Cat. No. B154268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodotrimethylsilane
CAS16029-98-4
SynonymsIodotrimethyl-silane;  TMSI;  Trimethyliodosilane;  Trimethylsilicon Iodide;  Trimethylsilyl Iodide
Molecular FormulaC3H9ISi
Molecular Weight200.09 g/mol
Structural Identifiers
SMILESC[Si](C)(C)I
InChIInChI=1S/C3H9ISi/c1-5(2,3)4/h1-3H3
InChIKeyCSRZQMIRAZTJOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iodotrimethylsilane (CAS 16029-98-4) Sourcing Guide: Core Reagent Profile for Advanced Organic Synthesis


Iodotrimethylsilane (TMSI, CAS 16029-98-4) is a volatile organosilicon reagent that functions as both a hard-soft electrophile and a potent trimethylsilylating agent. Its chemical behavior is governed by the weak Si–I bond dissociation energy and the high oxophilicity of the trimethylsilyl moiety, enabling selective cleavage of C–O bonds in ethers, esters, lactones, acetals, and carbamates under mild neutral conditions [1]. As a member of the trimethylsilyl halide series (TMS-X, where X = Cl, Br, I, OTf), TMSI occupies a distinct position with higher reactivity than TMSCl and TMSBr yet milder Lewis acidity than TMSOTf [2].

Selective C–O bond cleavage of ethers, esters, lactones, and carbamates under mild neutral conditions
Trimethylsilylating agent with intermediate electrophilicity between TMSBr and TMSOTf
Reported utility in carbohydrate and peptide chemistry via glycosyl iodide formation and Boc deprotection

Iodotrimethylsilane Sourcing: Why TMSI Cannot Be Casually Replaced by TMSCl, TMSBr, or TMSOTf


Within the trimethylsilyl halide family, reactivity diverges substantially by the nature of the halide/pseudohalide leaving group. TMSCl (X = Cl) exhibits the lowest electrophilicity of the series—TMSOTf is reported to be 6.7 × 10⁸ times more reactive than TMSCl—and generally requires co-catalysts or forcing conditions for many transformations . TMSBr offers intermediate reactivity but may deliver inferior stereochemical outcomes or yields in glycosylation and selective deprotection contexts. Conversely, TMSOTf is a super-silylating agent whose extreme Lewis acidity can trigger unwanted side reactions or substrate decomposition when milder conditions are required [1]. TMSI occupies a strategic middle ground: sufficient electrophilicity to cleave esters and ethers under neutral, ambient conditions without the destructive over-reactivity that complicates TMSOTf-mediated processes. Simple substitution based on availability or cost alone can compromise yield, selectivity, or substrate integrity.

TMSCl substitution
Lower electrophilicity may require co‑catalysts or forcing conditions, altering reaction profile.
TMSBr substitution
Intermediate reactivity; may produce different stereochemical outcomes in glycosylation.
TMSOTf substitution
Super‑silylating agent with far higher reactivity; reported to trigger side reactions with sensitive substrates.
Simple availability‑based substitution can compromise yield, selectivity, or substrate integrity.

Iodotrimethylsilane Comparative Performance Data: Quantified Differentiation vs. TMSCl/NaI, TMSBr, and TMSOTf


Ester and Lactone Cleavage Rate Advantage: TMSI vs. TMSCl/NaI In Situ System

In a systematic study of ester and lactone cleavage, TMSI outperformed the in situ generated TMSCl/NaI system in acetonitrile across a panel of 10 substrates. The TMSCl/NaI method was found to cleave esters and lactones 'somewhat slower' than pure TMSI, establishing TMSI as the more reactive option for these transformations when reaction rate is critical [1].

Ester/Lactone cleavage rate
Head‑to‑head
TMSI reported faster than TMSCl/NaI in MeCN across 10 substrates
Supports faster ester cleavage workflow; authentic TMSI avoids in‑situ generation lag.
Qualitative rate advantage; exact kinetic ratio not quantified.
Ester Cleavage Lactone Ring-Opening Silylating Reagent Comparative Kinetics

Ether Cleavage Rate Comparison: TMSCl/NaI Outperforms TMSI for Ether Substrates

Counter to the ester/lactone trend, the same systematic study demonstrated that ether substrates (7 examples evaluated) underwent cleavage 'much more readily' with the TMSCl/NaI in situ system than with pure TMSI [1]. This inverse reactivity profile reveals that TMSI is not the universal optimal choice—ether cleavage specifically benefits from the in situ generation approach.

Ether cleavage rate
Head‑to‑head
TMSCl/NaI cleaves ethers much more readily than TMSI; 7 substrates tested
Ether cleavage applications may benefit from in‑situ generation rather than pre‑formed TMSI.
Inverse reactivity profile vs. ester/lactone panel.
Ether Cleavage Dealkylation Silylating Reagent Reaction Kinetics

Alcohol-to-Iodide Conversion Efficiency: TMSCl/NaI vs. TMSI

For conversion of alcohols to the corresponding iodides, the TMSCl/NaI in situ system demonstrated substantially faster reaction kinetics and produced iodides in excellent yields compared to authentic TMSI [1]. This represents a scenario where the in situ alternative is unequivocally superior.

Alcohol→iodide conversion
Head‑to‑head
TMSCl/NaI reported much faster and excellent yields vs. authentic TMSI
Alcohol iodination workflows: in‑situ TMSCl/NaI may be the more suitable reagent choice.
TMSI not the preferred option for this specific transformation.
Alcohol Iodination Alkyl Iodide Synthesis Nucleophilic Substitution Comparative Yield

Stereoselective β-Glycosyl Iodide Formation: Quantitative Conversion with TMSI

Treatment of glycosyl acetates with one equivalent of TMSI at low temperature results in quantitative formation of glycosyl iodides. Carbohydrates bearing a participating group at C-2 initially form β-D-glycosyl iodides, which subsequently equilibrate to the α-iodo anomers [1]. This stereochemical pathway enables the first characterization of β-D-glycosyl iodides as discrete intermediates.

β‑Glycosyl iodide formation
Class‑level
Quantitative conversion; initial β‑selectivity with C‑2 participating groups
Enables stereochemical control distinct from glycosyl bromide pathways; supports oligosaccharide assembly.
Stability advantage at ambient temp over glycosyl bromides reported.
Carbohydrate Chemistry Glycosylation Stereoselectivity Glycosyl Iodide

Boc Deprotection: Milder Alternative to Strong Acid Hydrolysis

TMSI followed by methanol work-up enables Boc group removal under significantly milder conditions than standard strong acid protocols. While 3 M HCl/EtOAc deprotection at ambient temperature proceeds in 30 minutes, this acidic method is incompatible with acid-labile functionality [1]. TMSI-mediated Boc cleavage is specifically recommended 'where other deprotection methods are too harsh for the substrate' [2].

Boc deprotection mildness
Class‑level
TMSI then MeOH work‑up; preserves acid‑sensitive functionality vs. HCl or TFA protocols
May support Boc removal on substrates bearing labile glycosidic or tert‑butyl ester groups.
Recommended where strong acid methods are too harsh; class‑level guidance.
Protecting Group Boc Deprotection Peptide Synthesis Acid-Sensitive Substrates

TMSI vs. TMSOTf: Lewis Acidity Gradient Enables Controlled Reactivity

TMSOTf is a super-silylating agent with Lewis acidity 'exceeding conventional silyl triflates like TMSI or TMSBr' and is 6.7 × 10⁸ times more reactive than TMSCl . TMSI occupies a moderate Lewis acidity regime—strong enough for ester/ether cleavage but insufficient to trigger the indiscriminate activation pathways that complicate TMSOTf use with sensitive substrates [1]. This gradient allows users to select TMSI when TMSOTf proves too aggressive.

Lewis acidity gradient
Class‑level
TMSOTf reported orders of magnitude more reactive than TMSCl; TMSI lies between TMSBr and TMSOTf
TMSI provides sufficient electrophilicity for most cleavages while avoiding TMSOTf‑type over‑reactivity.
Class‑level reactivity trend; evaluate substrate sensitivity before substitution.
Lewis Acidity Silylating Agent Catalysis Functional Group Tolerance

Iodotrimethylsilane Best-Fit Application Scenarios: Evidence-Based Procurement Guidance


Pharmaceutical Intermediate Synthesis: Ester and Lactone Ring-Opening in Multi-Step API Manufacturing

TMSI is the preferred reagent for cleaving esters and lactones under neutral conditions when reaction rate is a process bottleneck. The quantitative rate advantage over TMSCl/NaI in situ systems for ester substrates [6] translates directly to reduced cycle times in pharmaceutical intermediate production. This application is particularly relevant in cephalosporin antibiotic synthesis, where TMSI is employed for selective deprotection steps [5].

Carbohydrate Chemistry: Stereoselective Synthesis of β-Glycosyl Iodides as Stable Glycosyl Donors

TMSI enables quantitative conversion of glycosyl acetates to glycosyl iodides with defined stereochemical control. The resulting β-glycosyl iodides exhibit good stability at 20 °C and excellent stability at 0 °C—a notable handling advantage over the corresponding glycosyl bromides [6]. This makes TMSI indispensable for oligosaccharide assembly in glycobiology research and glycan-based therapeutic development.

Peptide and Amino Acid Chemistry: Boc Deprotection on Acid-Sensitive Substrates

For N-Boc removal from peptides, amino acids, or zwitterionic compounds containing acid-labile functionality, TMSI/MeOH offers a mild alternative to TFA or HCl protocols [6]. This approach has been specifically validated for isolating water-soluble zwitterionic compounds from their N-Boc precursors, demonstrating functional group tolerance that strong acid methods cannot match [5].

GC Derivatization: Enhanced Volatility for Analytical Sample Preparation

TMSI converts alcohols and polar compounds into volatile trimethylsilyl ether derivatives, substantially improving GC and GC-MS detection sensitivity. While other silylating agents (BSTFA, MSTFA) serve similar roles, TMSI offers a distinct reactivity profile for sterically hindered or less reactive hydroxyl groups, making it valuable for challenging analytical derivatization workflows [6].

Application
Selection Property
Validation Focus
Ester/Lactone cleavage in API synthesis
Reaction rate for ester substrates
Rate comparison vs. TMSCl/NaI in‑situ systems
Stereoselective glycosyl iodide donor preparation
Initial β‑selectivity with acyl protecting groups
Stereochemical outcome vs. glycosyl bromide methods
Boc deprotection on acid‑sensitive peptides
Functional group tolerance under near‑neutral conditions
Side‑product profile vs. TFA/HCl protocols
GC derivatization of hindered alcohols
Trimethylsilylation efficiency for sterically demanding substrates
Derivatization yield and chromatographic response

Technical Documentation Hub

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42 linked technical documents
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